molecular formula C15H18N2O4 B2776251 4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid CAS No. 1050105-51-5

4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid

Cat. No. B2776251
CAS RN: 1050105-51-5
M. Wt: 290.319
InChI Key: PUMFGNWKHFUXST-UHFFFAOYSA-N
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Description

4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid, also known as CBM-40 or N-(4-carbamoylmethoxybenzyl)-2-methyl-2-propylpropanamide, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CBM-40 is a member of the benzoic acid family and is synthesized through a multi-step process. In

Mechanism of Action

The mechanism of action of 4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and metabolic disorders.
Biochemical and Physiological Effects:
4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to induce apoptosis in cancer cells, leading to tumor cell death. 4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid is that it has been found to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one of the limitations of 4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid is that it is not water-soluble, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for 4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid research. One potential area of study is its potential as an anti-inflammatory agent in diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid could be further studied for its anti-tumor properties and potential as a cancer therapy. Finally, its potential as an anti-diabetic and anti-obesity agent could be explored further in animal models and clinical trials.
In conclusion, 4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid is a promising chemical compound with potential therapeutic applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of 4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid as a therapeutic agent.

Synthesis Methods

4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid is synthesized through a multi-step process involving the reaction of 4-hydroxybenzoic acid with N-(4-bromobenzyl)propionamide, followed by the reaction of the resulting product with 2-methyl-2-propylpropanamine and cyanogen bromide. The final product is then purified using chromatography techniques.

Scientific Research Applications

4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid has been found to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. Additionally, it has been found to have potential as an anti-diabetic and anti-obesity agent.

properties

IUPAC Name

4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-10(2)15(3,9-16)17-13(18)8-21-12-6-4-11(5-7-12)14(19)20/h4-7,10H,8H2,1-3H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMFGNWKHFUXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid

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